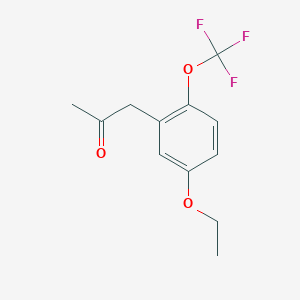

1-(5-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one

Description

1-(5-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring substituted with ethoxy (C₂H₅O) and trifluoromethoxy (OCF₃) groups at the 5- and 2-positions, respectively. This compound belongs to the aryl ketone family, where structural modifications significantly influence physicochemical properties and reactivity. Such compounds are intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic systems and stability under diverse conditions.

Properties

Molecular Formula |

C12H13F3O3 |

|---|---|

Molecular Weight |

262.22 g/mol |

IUPAC Name |

1-[5-ethoxy-2-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C12H13F3O3/c1-3-17-10-4-5-11(18-12(13,14)15)9(7-10)6-8(2)16/h4-5,7H,3,6H2,1-2H3 |

InChI Key |

CWXLEACUOBOHRG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OC(F)(F)F)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Diazotization and Copper-Catalyzed Coupling

A common initial step involves diazotization of a substituted aniline derivative, such as 5-ethoxy-2-(trifluoromethoxy)aniline, in an aqueous medium. The diazonium salt formed is then reacted with isopropenyl acetate in the presence of catalytic amounts of copper salts (e.g., CuCl2, CuSO4) to yield the corresponding phenylpropanone intermediate.

Reaction Conditions and Reagents:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Diazotization | NaNO2, HCl in water, 0–10 °C | Molar equivalent of aniline and nitrite |

| Coupling with isopropenyl acetate | Isopropenyl acetate, CuCl2 (0.01–0.2 eq), base (NaOAc or NaHCO3), polar solvent (acetone, acetonitrile, or water mixtures) | Temperature 20–70 °C, reaction time 30 min to 3 hours |

| Solvent | Acetone, acetonitrile, or mixtures with water or alcohols | Preferred solvents are acetone and acetonitrile |

This method avoids isolation of diazonium salts and allows a one-pot reaction, improving efficiency and safety. The copper catalyst enhances yields and product quality but may be omitted for environmental considerations at the cost of yield.

Reductive Amination and Hydrogenation

Following the formation of the ketone intermediate, further transformations such as reductive amination or hydrogenation can be employed to modify the functional groups adjacent to the ketone.

Reduction of oxime intermediates : The ketone can be converted to an oxime by reaction with O-methylhydroxylamine hydrochloride, followed by reduction using borane reagents (e.g., sodium cyanoborohydride) or catalytic hydrogenation in the presence of strong acids like HCl or H2SO4.

Catalysts : Transition metals such as platinum (Pt) are used in hydrogenation steps under mild pressures (0.1–3 MPa) and temperatures (−10 to 60 °C).

Solvents : Organic acids (acetic acid) or alcohols (methanol, ethanol, isopropanol) serve as suitable media for these reductions.

These steps allow for the selective preparation of amine derivatives or other functionalized products from the ketone precursor.

Purification Techniques

Purification of the final product involves:

Liquid-liquid extraction : Using solvents such as hexane, methylcyclohexane, or toluene to separate organic phases from aqueous layers containing inorganic salts.

Washing steps : Sequential washing with acidic (HCl), basic (NaOH), water, and brine solutions to remove impurities and residual salts.

Drying : Over anhydrous sodium sulfate to remove moisture.

Distillation : Vacuum distillation can be used to further purify the ketone product.

These purification steps ensure high purity suitable for pharmaceutical or fine chemical applications.

Comparative Data Table of Key Reaction Parameters

| Parameter | Diazotization & Coupling Step | Reduction Step | Purification |

|---|---|---|---|

| Temperature | 0–10 °C (diazotization), 20–70 °C (coupling) | −10 to 60 °C | Ambient to moderate heating |

| Catalysts/Reagents | CuCl2 (0.01–0.2 eq), NaNO2, isopropenyl acetate | Sodium cyanoborohydride, Pt catalyst | NaOH, HCl, Na2SO4, hexane, toluene |

| Solvents | Acetone, acetonitrile, water-alcohol mixtures | Methanol, ethanol, acetic acid | Hexane, methylcyclohexane, toluene |

| Reaction Time | 30 min to 3 hours | Several hours depending on scale | Minutes to hours |

| Yield Improvement Techniques | Copper catalysis, base addition | Acid presence during hydrogenation | Multiple washing and drying steps |

Research Findings and Practical Considerations

The presence of copper salts significantly improves the yield and quality of the ketone intermediate but generates copper waste, which may be avoided for greener processes.

The one-pot reaction approach combining diazotization and coupling steps reduces intermediate isolation, enhancing safety and scalability.

The choice of solvent system affects reaction rates and purity; acetone and acetonitrile are preferred for their inertness and solubility properties.

Reductive amination and hydrogenation steps require careful control of temperature, pressure, and acid presence to avoid over-reduction or side reactions.

Purification protocols involving multiple washing steps and solvent extractions are critical to remove inorganic salts and residual reagents, ensuring pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(5-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

Biology: The compound’s unique functional groups make it a valuable tool in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 1-(5-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the ethoxy group may influence its solubility and bioavailability. The pathways involved in these interactions are complex and depend on the specific application of the compound.

Comparison with Similar Compounds

Ethoxy vs. Methoxy Substitutions

- 1-(5-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one vs. The trifluoromethoxy group (OCF₃) at the 2-position is a stronger electron-withdrawing group than methoxy, reducing electron density on the aromatic ring and altering reactivity in electrophilic substitutions .

Trifluoromethoxy vs. Chloro/Methylthio Substitutions

- 1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one (CAS 1806708-09-7):

Physicochemical Properties

Research Findings and Implications

- Electronic Effects : Trifluoromethoxy groups decrease the aromatic ring’s electron density, making the compound less reactive toward electrophilic attack but more stable under oxidative conditions .

- Biological Relevance: Ethoxy and trifluoromethoxy substitutions are associated with improved pharmacokinetic profiles, as seen in analogs like drospirenone-related compounds ().

- Structural Analogues : Compounds with para-substituted trifluoromethoxy groups (e.g., QC-3005 in ) exhibit higher crystallinity compared to ortho-substituted derivatives, impacting formulation strategies.

Biological Activity

1-(5-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, structure-activity relationships, and potential therapeutic applications of this compound, drawing from various research studies and data.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoromethoxy group enhances its reactivity and biological activity, which is often attributed to the unique electronic properties imparted by fluorine atoms.

Antiproliferative Effects

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds with similar structures can achieve half-maximal inhibitory concentrations (IC50) in the micromolar range against HepG2 liver cancer cells, suggesting that this compound may also possess similar properties.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | TBD |

| Related Compound A | HepG2 | 4.24 |

| Related Compound B | HepG2 | 6.28 |

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as VEGFR2.

- Induction of Apoptosis : Trifluoromethyl-containing compounds may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethoxy group has been linked to increased potency in various biological assays. The SAR studies suggest that modifications to the phenyl ring, such as altering the position or type of substituents, can significantly impact the biological activity.

Key Findings from SAR Studies

- Positioning of Functional Groups : The position of ethoxy and trifluoromethoxy groups on the phenyl ring influences both reactivity and biological efficacy.

- Comparison with Other Compounds : Compounds with similar structures but different substituents have shown varying degrees of biological activity, indicating that fine-tuning these groups can optimize therapeutic effects.

Case Studies

Several case studies highlight the potential applications of this compound:

- Cancer Treatment : In vitro studies demonstrated that this compound could reduce proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

- Inflammation Models : Preliminary animal studies indicated that derivatives of this compound could reduce inflammation markers in models of acute liver injury.

- Neuropathic Pain : Some analogs were assessed for their ability to alleviate neuropathic pain without central nervous system side effects, showcasing their therapeutic promise.

Q & A

Q. What synthetic routes are commonly employed for synthesizing 1-(5-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one?

A practical approach involves Friedel-Crafts acylation , where 5-ethoxy-2-(trifluoromethoxy)benzene reacts with propan-2-one-derived acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include Grignard reactions using substituted benzophenone intermediates. Key challenges involve managing electron-withdrawing groups (e.g., trifluoromethoxy) that may deactivate the aromatic ring, necessitating optimized reaction temperatures (e.g., 0–5°C) and stoichiometric catalyst ratios .

Q. How is the compound’s structure confirmed after synthesis?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, SHELX programs (e.g., SHELXL) refine crystallographic data to determine bond lengths, angles, and stereochemistry . NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is used for preliminary characterization, with trifluoromethoxy (δ ~58–62 ppm in ¹⁹F NMR) and ethoxy (δ ~1.3–1.5 ppm in ¹H NMR) groups serving as diagnostic signals .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the target compound from byproducts. Recrystallization using ethanol or dichloromethane/hexane mixtures improves purity, particularly for crystalline forms. Monitor purity via HPLC (C18 column, UV detection at 254 nm) or GC-MS .

Q. How are key physicochemical properties (e.g., solubility, stability) determined?

Solubility is assessed in solvents (DMSO, ethanol, water) using UV-Vis spectroscopy. Thermal stability is evaluated via differential scanning calorimetry (DSC) to identify decomposition temperatures. LogP values (lipophilicity) are calculated using reversed-phase HPLC or computational tools (e.g., QSPR models) .

Advanced Research Questions

Q. How can conflicting NMR spectral data (e.g., signal overlap) be resolved?

2D NMR techniques (e.g., COSY, HSQC, HMBC) clarify ambiguous proton and carbon assignments. For example, HMBC correlations between the ketone carbonyl (δ ~210 ppm in ¹³C NMR) and adjacent aromatic protons confirm the propan-2-one substitution pattern. Computational NMR prediction tools (e.g., DFT-based methods) validate experimental data .

Q. What strategies address low yields in Friedel-Crafts acylation due to electron-deficient aromatic rings?

Introducing electron-donating groups (e.g., methyl) via pre-functionalization or using ultrasonic activation enhances reactivity. Alternatively, directed ortho-metalation with lithium bases enables regioselective acylation. Optimize reaction time (12–24 hours) and catalyst loading (1.5–2.0 eq. AlCl₃) to mitigate side reactions .

Q. How are computational methods applied to study electronic properties or reaction mechanisms?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity, while Molecular Dynamics (MD) simulations model solvation effects. For example, DFT analysis of the trifluoromethoxy group’s electron-withdrawing effects explains its impact on reaction kinetics .

Q. How can polymorphic forms of the compound be identified and characterized?

Powder X-ray Diffraction (PXRD) distinguishes polymorphs by unique diffraction patterns. Thermogravimetric Analysis (TGA) and DSC assess thermal stability and phase transitions. For bioactive studies, screen polymorphs in relevant solvents (e.g., simulated gastric fluid) to identify the most stable form .

Q. What approaches resolve discrepancies in bioactivity data across studies (e.g., enzyme inhibition assays)?

Standardize assay conditions (pH, temperature, solvent) and validate compound purity (≥95% by LC-MS). Use molecular docking to predict binding interactions with target enzymes (e.g., cytochrome P450). Cross-validate results with isothermal titration calorimetry (ITC) to quantify binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.